molecular formula C19H14BrN3S B2481869 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206986-47-1

4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2481869
CAS No.: 1206986-47-1
M. Wt: 396.31
InChI Key: PVRUCNCBEFMYOO-UHFFFAOYSA-N
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Description

4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylthio and bromophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Due to its unique electronic properties, it can be investigated for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

    Industrial Applications: Its derivatives may find use in the development of new catalysts or as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine stands out due to the presence of both benzylthio and bromophenyl groups, which confer unique chemical properties and reactivity. These functional groups can be exploited for specific interactions in medicinal chemistry and materials science, making this compound a valuable addition to the family of pyrazolo[1,5-a]pyrazines.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRUCNCBEFMYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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